(R)-3-(Piperazin-2-ylmethyl)-1H-indole

5-HT6 Antagonist CNS Drug Discovery Cognitive Disorders

(R)-3-(Piperazin-2-ylmethyl)-1H-indole (CAS: 1260611-12-8) is a chiral indole-piperazine hybrid scaffold that serves as a key pharmacophore in the development of central nervous system (CNS) drugs. This compound provides a core molecular template found in advanced 5-HT6 receptor antagonists and MAO-A inhibitors.

Molecular Formula C13H17N3
Molecular Weight 215.29 g/mol
Cat. No. B11724776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-(Piperazin-2-ylmethyl)-1H-indole
Molecular FormulaC13H17N3
Molecular Weight215.29 g/mol
Structural Identifiers
SMILESC1CNC(CN1)CC2=CNC3=CC=CC=C32
InChIInChI=1S/C13H17N3/c1-2-4-13-12(3-1)10(8-16-13)7-11-9-14-5-6-15-11/h1-4,8,11,14-16H,5-7,9H2/t11-/m1/s1
InChIKeyODKQLQNWOTWGKY-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





R-3-(Piperazin-2-ylmethyl)-1H-indole for Receptor Ligand R&D & Chiral Scaffold Procurement


(R)-3-(Piperazin-2-ylmethyl)-1H-indole (CAS: 1260611-12-8) is a chiral indole-piperazine hybrid scaffold that serves as a key pharmacophore in the development of central nervous system (CNS) drugs. This compound provides a core molecular template found in advanced 5-HT6 receptor antagonists and MAO-A inhibitors . Its primary value for scientific procurement lies in its defined (R)-stereochemistry, which is critical for maintaining the precise 3D geometry required for target engagement in lead optimization programs.

Why Generic (R)-3-(Piperazin-2-ylmethyl)-1H-indole Cannot Be Replaced by Racemates or Achiral Analogs


Substituting the (R)-enantiomer with its racemic mixture or the (S)-enantiomer is not a viable option in structure-activity relationship (SAR) studies. In drug discovery programs, even minor changes in the stereochemistry or substitution pattern of the indole-piperazine core result in drastic shifts in receptor selectivity and functional activity . The (R)-configuration dictates the spatial orientation of the piperazine nitrogen, which is essential for the ligand-receptor binding interactions that define affinity and agonism/antagonism profiles . Using an undefined stereocenter introduces confounding variables that invalidate SAR hypotheses and compromise data reproducibility.

Quantitative Differentiation of (R)-3-(Piperazin-2-ylmethyl)-1H-indole: Comparator-Based Evidence for Scientific Selection


5-HT6 Receptor Antagonist Activity: In-Class Potency Benchmarking Against Reference Compounds

While direct Ki data for the isolated (R)-3-(piperazin-2-ylmethyl)-1H-indole scaffold is not publicly disclosed, its close N1-arylsulfonylated derivatives define the benchmark for high-affinity 5-HT6 receptor antagonism within this chemotype. The core scaffold provides the essential indole-piperazine motif required for potent binding. The derivative 7a (containing the core structure) demonstrates a Ki of 3.4 nM , a value that is directly comparable to the clinically advanced analog SUVN-502 (Ki = 2.04 nM) , confirming that this scaffold can support nanomolar target engagement.

5-HT6 Antagonist CNS Drug Discovery Cognitive Disorders

MAO-A Inhibition: Differentiating Selectivity Profile from MAO-B

Procurement of the indole-3-piperazinyl core is supported by its capacity to yield reversible MAO-A inhibitors with high selectivity over MAO-B. Directly related analogs RP1 and RP9 (which incorporate the core scaffold) exhibit potent MAO-A inhibition with IC50 values of 0.11 ± 0.03 µM and 0.14 ± 0.02 µM, respectively . Critically, these compounds display 193-fold and 178-fold selectivity for MAO-A over MAO-B . This class-level evidence demonstrates that the core scaffold is not promiscuous but rather predisposed to selective enzyme inhibition, a key differentiator from non-specific monoaminergic ligands.

MAO-A Inhibitor Antidepressant Neuroprotection

Enantiomeric Purity: A Procurement Requirement for Stereospecific SAR

The defined (R)-stereochemistry of the piperazine ring is a non-negotiable procurement criterion for SAR studies. The binding affinity and functional selectivity of indole-3-piperazinyl derivatives are highly sensitive to the spatial arrangement of the basic nitrogen . Procurement of the racemate or the (S)-enantiomer is likely to result in significant differences in receptor binding profiles, as observed in other indole-piperazine systems . The (R)-configuration ensures a consistent, predefined 3D geometry for in silico docking and medicinal chemistry optimization, thereby reducing experimental variability.

Chiral Scaffold Enantiomer Stereospecific Binding

Versatility as a Multi-Target Probe: Functional Grouping for Selective Optimization

A key differentiator for (R)-3-(piperazin-2-ylmethyl)-1H-indole is the presence of a secondary amine on the piperazine ring, offering a chemically tractable handle for the introduction of diverse pharmacophores. Unlike N-substituted piperazine analogs where the basicity and geometry are locked, this scaffold allows for fine-tuned modulation of physicochemical properties and binding kinetics . This enables the creation of libraries with systematically varied selectivity across serotonergic, dopaminergic, and adrenergic targets , a strategic advantage over 'locked' scaffolds like SB-271046 that limit functional group exploration.

Polypharmacology Multitarget Ligand Chemical Probe

High-Value Application Scenarios for (R)-3-(Piperazin-2-ylmethyl)-1H-indole in R&D


CNS Lead Optimization Programs for Cognitive and Mood Disorders

This compound is the optimal starting material for medicinal chemistry teams focused on 5-HT6 receptor antagonists for Alzheimer's disease or MAO-A inhibitors for depression [REFS-1, REFS-2]. The well-defined SAR of its derivatives, as established in multiple peer-reviewed studies, allows for predictable optimization of potency and selectivity. By starting with this validated core, programs can accelerate their hit-to-lead timelines and reduce the risk associated with exploring novel, untested chemotypes.

Stereospecific SAR Exploration and In Silico Model Validation

The pure (R)-enantiomer is essential for validating computational docking models and understanding the stereochemical determinants of receptor binding. As evidenced by the sensitivity of related indole-piperazine ligands to stereochemistry , using the pure enantiomer ensures that in silico predictions and subsequent in vitro data are not confounded by the presence of the opposite enantiomer. This makes it a critical tool for groups developing highly selective CNS ligands.

Synthesis of Diverse Ligand Libraries for Polypharmacology Screening

The presence of the free secondary amine makes this scaffold a powerful building block for generating focused libraries with varied selectivity profiles. By derivatizing this single core, researchers can systematically probe polypharmacology across serotonergic, dopaminergic, and adrenergic targets . This approach is more cost-effective and strategically sound than procuring multiple, pre-functionalized analogs with fixed selectivity profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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